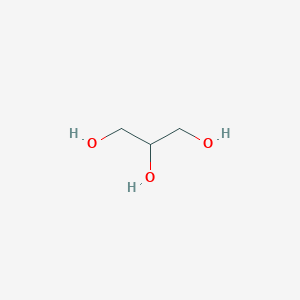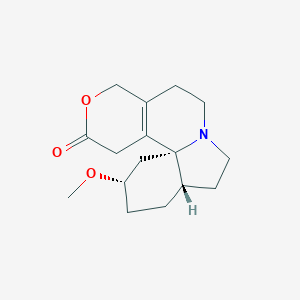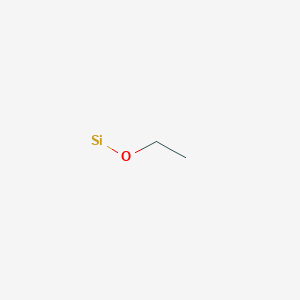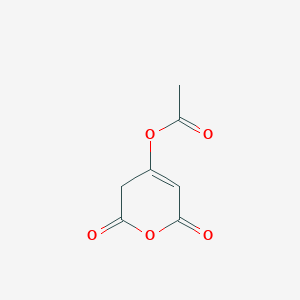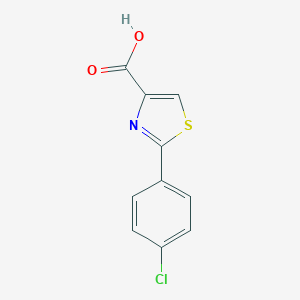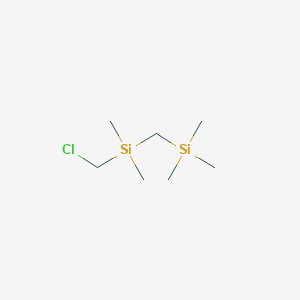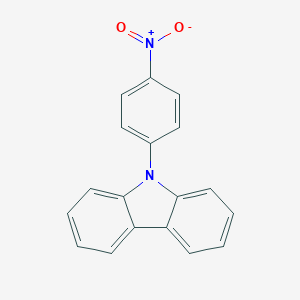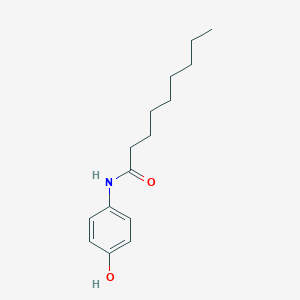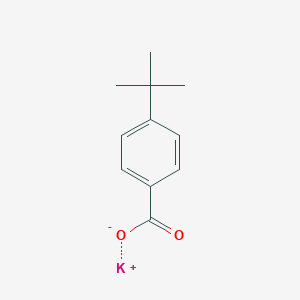
Potassium p-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium p-tert-butylbenzoate is a white crystalline powder that is widely used in the chemical industry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Potassium p-tert-butylbenzoate is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The exact mechanism of action of potassium p-tert-butylbenzoate is not fully understood. It is believed to work by scavenging free radicals and inhibiting the growth of certain bacteria and cancer cells. Potassium p-tert-butylbenzoate may also work by disrupting the cell membrane of certain bacteria.
Effets Biochimiques Et Physiologiques
Potassium p-tert-butylbenzoate has been shown to have antioxidant and antimicrobial properties. It has also been shown to inhibit the growth of certain cancer cells. Potassium p-tert-butylbenzoate has been studied for its effects on the immune system, but the results have been inconclusive.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium p-tert-butylbenzoate is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments. Potassium p-tert-butylbenzoate can also be toxic in high doses, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of potassium p-tert-butylbenzoate. It could be further studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of cancer cells. Potassium p-tert-butylbenzoate could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry. Additionally, the synthesis method of potassium p-tert-butylbenzoate could be optimized to improve the yield and reduce the environmental impact of the reaction.
Méthodes De Synthèse
Potassium p-tert-butylbenzoate can be synthesized by the reaction of p-tert-butylbenzoic acid with potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or water at elevated temperatures. The yield of the reaction can be improved by using a catalyst such as tetrabutylammonium bromide.
Applications De Recherche Scientifique
Potassium p-tert-butylbenzoate has been extensively studied for its various applications in the chemical industry. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a stabilizer in plastics and rubber, as well as a corrosion inhibitor in metalworking fluids. Potassium p-tert-butylbenzoate has been studied for its antioxidant and antimicrobial properties, as well as its ability to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
16518-26-6 |
|---|---|
Nom du produit |
Potassium p-tert-butylbenzoate |
Formule moléculaire |
C11H13KO2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
potassium;4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.K/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
GAJCVIMKCAZHEO-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Autres numéros CAS |
16518-26-6 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
98-73-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




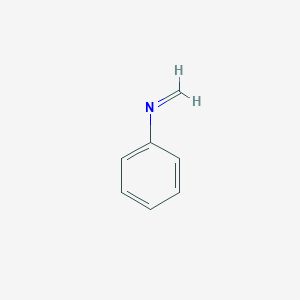
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
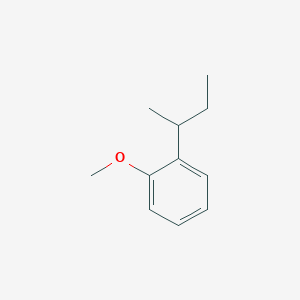
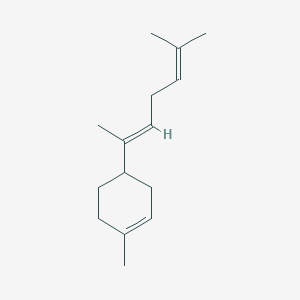
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
